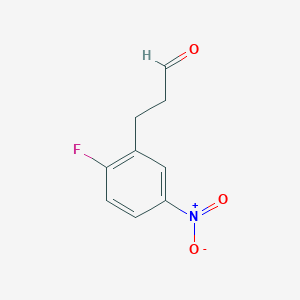

3-(2-Fluoro-5-nitrophenyl)propanal

Description

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

3-(2-fluoro-5-nitrophenyl)propanal |

InChI |

InChI=1S/C9H8FNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h3-6H,1-2H2 |

InChI Key |

KPORAIWIKZLZJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-nitrophenyl)propanal typically involves the introduction of the fluorine and nitro groups onto a benzene ring, followed by the addition of a propanal group. One common method is the nitration of 2-fluorobenzene to introduce the nitro group, followed by a Friedel-Crafts acylation to attach the propanal group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-nitrophenyl)propanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can replace the fluorine atom under appropriate conditions.

Major Products Formed

Oxidation: 3-(2-Fluoro-5-nitrophenyl)propanoic acid.

Reduction: 3-(2-Fluoro-5-aminophenyl)propanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(2-Fluoro-5-nitrophenyl)propanal":

3-(2-Fluoro-5-nitrophenyl)-1-propanol

6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives

- These pyridine derivatives have demonstrated applications and activities such as anti-cancer, anti-inflammatory, anti-tumor, anti-tuberculosis, anti-HIV, anti-HCV, antioxidant, and anti-Alzheimer, as well as anti-histamine properties .

- Loratadine and Desloratadine are examples of commercial drugs in this class used for treating allergies, including allergic rhinitis, nasal congestion, and hives .

- Some are reported as patents for the treatment of hypertriglyceridemia, hypercholesterolemia, hyperlipidemia, and dyslipidemia. They are also used as selective and potent human neurokinin-3 receptor antagonists (HNK-3) .

- Functionalized dihydrobenzo[h]quinolines possess some pharmacological activities, including anti-tumor, anti-cancer, and anti-bacterial activity .

6-Nitro-1,2,3,4-tetrahydroquinoline (6-NTHQ)

- Antimicrobial Efficacy: effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain.

- Neuroprotection: treatment with 6-NTHQ resulted in a significant reduction in neuronal damage and improved behavioral outcomes in a rat model of neurodegeneration induced by oxidative stress.

- The biological activity of 6-NTHQ can be attributed to several mechanisms: antioxidant activity, enzyme Inhibition, and receptor interaction.

Other relevant compounds and applications

- N-Aryl acetamide substituted dichloropyridazinone derivatives have been identified as inhibitors of PRMT5-substrate adaptor proteins, which are synthetic lethal dependencies in MTAP-deleted cancer cells .

- The introduction of fluorine into bioactive molecules can result in significant changes in their chemical, physical, and biological properties .

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-nitrophenyl)propanal involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(2-Fluoro-5-nitrophenyl)propanal, highlighting differences in substituents, applications, and research findings:

Key Differences

Substituent Effects: Electron-Withdrawing Groups: The fluorine and nitro groups in this compound increase its electrophilicity compared to sulfur-containing analogues like 3-(methylthio)propanal, which are stabilized by electron-donating thioether groups . Reactivity: The nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, a property less pronounced in non-nitrated analogues like propanal or 3-(methylthio)propanal .

Applications :

- 3-(Methylthio)propanal : Dominates in food chemistry as a flavor enhancer, with odor activity values (OAVs) critical in roasted peanuts and fermented fish sauces .

- This compound : Likely used in synthetic chemistry for constructing fluorinated heterocycles or pharmaceuticals, akin to 3-(2-chloro-5-nitrophenyl)propan-1-one .

Analytical Detection: Sulfur-containing propanals (e.g., 3-(methylthio)propanal) are identified via GC-MS with HP-5MS columns due to their volatility and sulfur sensitivity . Fluorinated nitroaromatics like this compound may require advanced techniques like ¹⁹F NMR or LC-MS for characterization, as demonstrated for related fluorinated quinolines .

Research Findings and Limitations

- Synthetic Utility: Fluorinated nitroaromatics are pivotal in catalytic dynamic kinetic resolutions, as seen in the synthesis of 3-arylquinolines . This suggests that this compound could serve as a precursor in asymmetric catalysis.

- Environmental and Biological Behavior : Propanal derivatives with strong electron-withdrawing groups (e.g., nitro) may exhibit persistence in environmental matrices, contrasting with volatile sulfur analogues that degrade rapidly .

- Data Gaps : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural extrapolation from chlorinated or sulfur-containing analogues .

Biological Activity

3-(2-Fluoro-5-nitrophenyl)propanal is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound this compound features a propanal backbone with a fluorinated nitrophenyl group. Its molecular formula is C10H10FNO3, and it has a molecular weight of 213.19 g/mol. The presence of the fluorine and nitro groups significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, including:

- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's interaction with biological targets.

- Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the nitro group facilitates nucleophilic attacks on the aromatic ring, potentially leading to the formation of more reactive intermediates that can interact with enzymes or receptors in biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound may exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Minimum inhibitory concentrations (MICs) as low as 6.3 µg/mL have been reported for related compounds .

- Escherichia coli : Similar MIC values suggest potential efficacy against Gram-negative bacteria as well.

Cytotoxic Activity

The cytotoxic potential of this compound has also been investigated. It has demonstrated varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing promising results. For example, certain analogues exhibited cytotoxicity against Artemia salina larvae with LC50 values indicating moderate toxicity levels .

Case Studies and Research Findings

- Antidepressant Properties : A study examining compounds similar to this compound highlighted their ability to inhibit monoamine uptake, suggesting potential applications in treating depression and smoking cessation .

- Enzyme Inhibition : The compound has been utilized in studies involving enzyme inhibition, particularly focusing on its interaction with neurotransmitter receptors. For instance, certain analogues were found to be noncompetitive antagonists at nicotinic acetylcholine receptors (nAChRs), which are crucial in neurological pathways .

- Material Science Applications : Beyond biological activity, derivatives of this compound are being explored for their roles in material science, particularly in developing novel materials with specific electronic properties due to their unique chemical structure.

Summary Table of Biological Activities

Q & A

Basic: What are the key synthetic strategies for preparing 3-(2-Fluoro-5-nitrophenyl)propanal?

Answer:

The synthesis typically involves functionalizing a phenylpropanal precursor with fluorine and nitro groups. A common approach is:

Electrophilic Aromatic Substitution (EAS): Introduce fluorine and nitro groups onto a phenyl ring via nitration and fluorination. For example, nitration of 3-(2-fluorophenyl)propanal using nitric acid in sulfuric acid .

Aldehyde Protection: Protect the propanal aldehyde group during reactive steps (e.g., using acetal protection) to avoid side reactions .

Purification: Chromatography or distillation is critical due to the compound’s sensitivity to oxidation and isomerization .

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Key analytical methods include:

- NMR Spectroscopy:

- ¹H NMR: Peaks for the aldehyde proton (δ 9.5–10.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm the structure. Fluorine’s deshielding effect shifts adjacent protons upfield .

- ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 211.04 (calculated for C₉H₈FNO₃) validates the molecular formula .

Advanced: How does the ortho-fluoro and para-nitro substitution pattern influence reactivity?

Answer:

The ortho-fluoro group induces steric hindrance and electron-withdrawing effects, while the para-nitro group enhances electrophilicity:

- Steric Effects: The fluorine atom at the ortho position restricts rotation, stabilizing specific conformers and directing regioselectivity in further reactions (e.g., nucleophilic attack at the para position) .

- Electronic Effects: The nitro group deactivates the ring, making it less reactive toward electrophilic substitution but more reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Data Contradiction Note: Some studies report unexpected para-substitution despite meta-directing nitro groups, likely due to steric effects overriding electronic preferences .

Advanced: How can conflicting spectral data for nitro-fluoro aromatic compounds be resolved?

Answer:

Contradictions in NMR or MS data often arise from:

Tautomerism: The aldehyde group may form enolic tautomers, complicating ¹H NMR interpretation. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify equilibrium states .

Isomerization: Fluorine’s position (ortho vs. meta) can lead to misassignment. Compare experimental ¹⁹F NMR shifts with computational predictions (DFT) .

Impurity Interference: Trace byproducts (e.g., nitration byproducts) may overlap signals. Employ HPLC-MS for purity assessment .

Advanced: What are the challenges in optimizing catalytic reductions of the nitro group in this compound?

Answer:

Reducing the nitro group to an amine without altering the aldehyde or fluorine requires precise conditions:

- Catalyst Selection: Hydrogenation with Pd/C or PtO₂ risks over-reduction of the aldehyde. Use selective catalysts like Fe/HCl or Zn/HOAc for partial reduction .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate catalysts. Methanol/water mixtures balance reactivity and selectivity .

- Byproduct Mitigation: Monitor for dehalogenation (fluorine loss) using ¹⁹F NMR and adjust reaction time/temperature .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Anticancer Agents: Nitro groups are metabolized to reactive intermediates that target DNA in hypoxic tumor environments .

- Antimicrobials: Fluorine enhances membrane permeability, while the nitro group disrupts microbial redox pathways .

- Protease Inhibitors: The aldehyde group acts as an electrophilic “warhead” in covalent inhibitors (e.g., targeting SARS-CoV-2 Mpro) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.